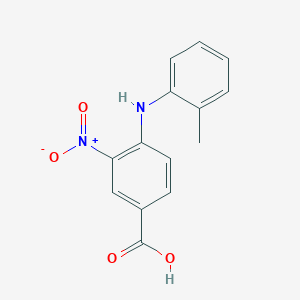

3-Nitro-4-(2-toluidino)benzoic acid

Description

Contextualization within Aromatic Nitro-Carboxylic Acids and Substituted Arylamines

3-Nitro-4-(2-toluidino)benzoic acid belongs to two prominent classes of organic compounds: aromatic nitro-carboxylic acids and substituted arylamines.

Aromatic Nitro-Carboxylic Acids: These are aromatic compounds that feature both a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to the aromatic ring. The nitro group is a strong electron-withdrawing group, which can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. wikipedia.orgkmchemistry.com Aromatic nitro compounds are typically synthesized through nitration reactions. wikipedia.org

Substituted Arylamines: These are derivatives of aniline (B41778) (an arylamine) where one or more hydrogen atoms on the amino group or the aromatic ring are replaced by other functional groups. fiveable.mersc.org In the case of this compound, the secondary amine is formed by the linkage of the benzoic acid moiety to a toluidine (methylaniline) group. The nature and position of substituents on the aromatic ring can alter the basicity and reactivity of arylamines. libretexts.orgopenstax.org

Academic Significance of the Functional Group Combination (Nitro, Carboxylic Acid, and Secondary Aryl Amine) in Organic Chemistry Research

The simultaneous presence of a nitro group, a carboxylic acid, and a secondary aryl amine within a single molecule creates a platform for diverse chemical explorations.

Electronic Effects: The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution and makes the carboxylic acid group more acidic. wikipedia.orgkmchemistry.com Conversely, the amino group is an activating group, though its effect is modulated by the other substituents. This interplay of electronic effects makes the molecule an interesting subject for studying reaction mechanisms and substituent effects.

Synthetic Potential: The functional groups present in this compound offer multiple sites for chemical modification. The carboxylic acid can be converted into esters, amides, or acid chlorides. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. masterorganicchemistry.comsurendranatheveningcollege.com The secondary amine also presents opportunities for various coupling reactions. rsc.orgrsc.org

Medicinal and Materials Chemistry: The constituent functional groups are found in numerous biologically active molecules and functional materials. rsc.orgrsc.orgmdpi.com For instance, nitroaromatic compounds have been investigated for their antimicrobial properties, and benzoic acid derivatives are used as food preservatives. nih.govlibretexts.org The unique combination in this compound could lead to the discovery of novel therapeutic agents or materials with specific properties.

Overview of Research Areas Pertaining to Structurally Related Chemical Compounds

Research on compounds structurally analogous to this compound provides insights into its potential areas of academic inquiry.

Nitrobenzoic Acids: Studies on various isomers of nitrobenzoic acid have been conducted, including their synthesis and reactivity. For example, p-nitrobenzoic acid is synthesized by the oxidation of p-nitrotoluene. orgsyn.org Research has also explored the potential of nitrobenzoate derivatives as antimycobacterial agents. nih.govmdpi.com

Substituted Anilines: The basicity of substituted anilines is a well-studied topic, with electron-donating groups generally increasing basicity and electron-withdrawing groups decreasing it. libretexts.orgopenstax.org

N-Phenylanthranilic Acid and Analogs: N-Phenylanthranilic acid, which shares the diphenylamine (B1679370) carboxylic acid scaffold, and its derivatives are known for their applications in various fields, including as indicators in analytical chemistry. The synthesis of related compounds, such as 3-nitro-5-sulphamyl-4-(m-toluidino)-benzoic acid, has been documented. prepchem.com

Energetic Materials: Some nitro-substituted aromatic compounds, particularly those with multiple nitro groups, are investigated for their energetic properties. surendranatheveningcollege.comresearchgate.net

Scope and Objectives of Focused Academic Inquiry on this compound

A focused academic inquiry into this compound would likely encompass several key objectives:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and its derivatives. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to unequivocally determine its structure.

Investigation of Physicochemical Properties: A detailed study of its physical and chemical properties, including its acidity (pKa), solubility, and spectroscopic characteristics.

Exploration of Reactivity: Investigating the reactivity of its functional groups through various organic reactions to understand its chemical behavior and to synthesize new, potentially useful molecules.

Screening for Biological Activity: Given the prevalence of its constituent motifs in bioactive molecules, screening this compound and its derivatives for potential pharmacological activities, such as antimicrobial or anticancer properties, would be a logical step.

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Nitro-4-(4-toluidino)benzoic acid | 148304-21-6 | C14H12N2O4 | 272.26 | Not Available |

| 3-Methyl-2-nitrobenzoic acid | 5437-38-7 | C8H7NO4 | 181.15 | 220-223 |

| 2-Methyl-3-nitrobenzoic acid | 1975-50-4 | C8H7NO4 | 181.15 | 182-184 |

| 3-Nitro-4-methylbenzoic acid | Not Available | C8H7NO4 | 181.15 | Not Available |

| Nitroacetic acid | 625-75-2 | C2H3NO4 | 105.049 | Not Available |

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-methylanilino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-9-4-2-3-5-11(9)15-12-7-6-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIWNROFPOWXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Nitro 4 2 Toluidino Benzoic Acid

Retrosynthetic Analysis of the Chemical Compound's Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan. For 3-Nitro-4-(2-toluidino)benzoic acid, the analysis focuses on key functional groups and the bonds that connect the main structural components.

Disconnection Strategies Involving Amide Bond Formation Precursors

The central C-N bond linking the benzoic acid core to the 2-toluidine moiety is a prime candidate for disconnection. This bond is formed via a nucleophilic substitution reaction. This disconnection approach, known as a C-X disconnection where X is a heteroatom, simplifies the target molecule into two key precursors: a substituted benzoic acid derivative and 2-toluidine.

The most logical precursors identified through this strategy are:

A benzoic acid derivative with a suitable leaving group at the C-4 position, activated by an electron-withdrawing nitro group at the C-3 position. A common precursor would be 4-chloro-3-nitrobenzoic acid .

2-Toluidine , which acts as the nucleophile.

This disconnection is strategically sound as the formation of the C-N bond is a well-established transformation in organic synthesis.

Approaches for Introducing Nitro and Carboxylic Acid Functionalities

The synthesis of the key precursor, 4-substituted-3-nitrobenzoic acid, requires the introduction of both the carboxylic acid and the nitro group onto an aromatic ring.

Introduction of the Carboxylic Acid Group: A common method for introducing a carboxylic acid group onto a benzene (B151609) ring is through the oxidation of an alkyl group, typically a methyl group. For instance, a toluene (B28343) derivative can be oxidized to benzoic acid. The oxidation of p-nitrotoluene using an oxidizing agent like sodium dichromate in sulfuric acid is a well-documented procedure to produce p-nitrobenzoic acid. orgsyn.org This highlights a viable pathway where the methyl group of a toluene derivative is converted into the carboxylic acid functionality.

Introduction of the Nitro Group: The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent, which is commonly a mixture of concentrated nitric acid and sulfuric acid. youtube.com The position of nitration is directed by the substituents already present on the benzene ring. For example, the nitration of benzoic acid itself primarily yields 3-nitrobenzoic acid, as the carboxylic acid group is a meta-director. youtube.com

Strategic Considerations for Regioselectivity in Aromatic Substitution Reactions

Achieving the correct arrangement of substituents (1,2,4-substitution pattern) on the benzoic acid ring is critical. The directing effects of the functional groups must be carefully managed.

Starting from 4-chlorotoluene: One possible synthetic sequence begins with 4-chlorotoluene. Nitration of this starting material would be directed by the methyl group (ortho, para-directing) and the chloro group (ortho, para-directing). This would lead to the formation of 4-chloro-3-nitrotoluene. Subsequent oxidation of the methyl group would then yield the desired 4-chloro-3-nitrobenzoic acid .

Activating Role of the Nitro Group: The presence of the nitro group ortho to the leaving group (e.g., a halogen) at the C-4 position is crucial for the success of the subsequent coupling step. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov This makes the displacement of the leaving group by the amine nucleophile (2-toluidine) more facile.

Advanced Synthetic Routes and Reaction Pathways

The forward synthesis of this compound is primarily achieved through the coupling of the pre-functionalized benzoic acid and toluidine derivatives.

Coupling Reactions of Benzoic Acid Derivatives with 2-Toluidine Derivatives

The key step in the synthesis is the formation of the diarylamine linkage between the two aromatic rings. This is accomplished through a nucleophilic aromatic substitution reaction.

Nucleophilic aromatic substitution (SNAr) is a fundamental process in organic synthesis for forming bonds to aromatic rings. nih.gov This reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group. nih.govnih.gov

A representative procedure for the synthesis of a structurally similar compound, 3-nitro-5-sulphamyl-4-(m-toluidino)-benzoic acid, involves the reaction of 4-chloro-3-nitro-5-sulphamyl-benzoic acid with m-toluidine (B57737). prepchem.com By analogy, the synthesis of this compound can be achieved by reacting 4-chloro-3-nitrobenzoic acid with 2-toluidine .

The reaction typically involves heating a mixture of the two reactants, often in a suitable solvent such as water or a high-boiling point organic solvent, sometimes in the presence of a base to neutralize the HCl formed during the reaction. prepchem.com The nucleophilic amino group of 2-toluidine attacks the carbon atom bearing the chloro group, leading to the substitution of the chlorine and the formation of the desired C-N bond.

Table 1: Reaction Parameters for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions | Product |

|---|---|---|---|---|

| 4-chloro-3-nitrobenzoic acid | 2-Toluidine | Nucleophilic Aromatic Substitution (SNAr) | Refluxing in a suitable solvent (e.g., water, DMF) | This compound |

This synthetic approach is efficient due to the electronic activation provided by the nitro group, making the SNAr reaction a reliable method for constructing the target molecule.

Palladium-Catalyzed C-N Cross-Coupling Methodologies (e.g., Buchwald-Hartwig type reactions)

The Palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. nih.govnih.gov This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a versatile and highly general route to arylamines. nih.govyoutube.com The synthesis of N-aryl anthranilic acids, such as this compound, can be efficiently achieved by coupling a 4-halo-3-nitrobenzoic acid with 2-toluidine.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Palladium(0) complex, followed by the formation of a palladium-amido intermediate and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. youtube.comyoutube.com The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. nih.gov Sterically demanding and electron-rich biarylphosphine ligands are often employed to promote these challenging cross-coupling reactions. mit.edu

Table 1: Typical Components in Buchwald-Hartwig Amination for N-Aryl Anthranilic Acid Synthesis

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | AdBrettPhos, tBuBrettPhos, XPhos | Stabilizes the catalyst, promotes oxidative addition and reductive elimination. mit.edu |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine and facilitates the formation of the palladium-amido complex. youtube.com |

| Aryl Halide | 4-Chloro-3-nitrobenzoic acid | The electrophilic coupling partner. |

| Amine | 2-Toluidine | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane, DMF | Provides the medium for the reaction. |

The continual development of new ligands and precatalysts has led to increasingly reliable and general protocols that can be applied to a wide range of substrates, including those found in pharmaceutical and materials science research. nih.govnih.gov

Ullmann Coupling Adaptations for N-Aryl Anthranilic Acids

The Ullmann reaction, first reported in 1901, is a classical method for forming aryl-aryl or aryl-heteroatom bonds using copper as a catalyst or stoichiometric promoter. wikipedia.orgnih.gov Specifically, the Ullmann condensation (or Ullmann-type reaction) refers to the copper-catalyzed N-arylation of amines with aryl halides. organic-chemistry.orgmdpi.com This method can be adapted for the synthesis of this compound by reacting 4-chloro- or 4-bromo-3-nitrobenzoic acid with 2-toluidine in the presence of a copper catalyst and a base at elevated temperatures.

While traditional Ullmann reactions were known for requiring harsh conditions (high temperatures, stoichiometric copper), modern advancements have introduced milder and more efficient protocols. wikipedia.orgfrontiersin.org These improvements often involve the use of specialized ligands, such as diamines, amino acids, or 1,10-phenanthroline, which accelerate the reaction and allow it to proceed under more gentle conditions. nih.govfrontiersin.org In some cases, the reaction can proceed without an additional ligand, particularly when using reactive solvents like deep eutectic solvents. frontiersin.org

A preparation analogous to this method involves the synthesis of 3-nitro-5-sulphamyl-4-(m-toluidino)-benzoic acid by refluxing 4-chloro-3-nitro-5-sulphamyl-benzoic acid with m-toluidine and water, demonstrating a nucleophilic aromatic substitution pathway. prepchem.com

Table 2: Key Parameters in Modern Ullmann Condensation

| Parameter | Details | Significance |

| Copper Source | CuI, CuCl, Copper-Bronze | The catalyst for the C-N bond formation. nih.govorganic-chemistry.org |

| Ligand (Optional) | N,N-Dimethyl Glycine, Picolinic Acid, Diamines | Accelerates the reaction, allowing for milder conditions. nih.govorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK | Neutralizes the HX by-product. frontiersin.org |

| Solvent | DMF, Pyridine (B92270), DMSO | High-boiling polar aprotic solvents are common. |

| Temperature | 60-200°C | Modern methods aim for lower temperatures (60-120°C). frontiersin.org |

Nitration Reactions on Substituted Benzoic Acid Precursors

An alternative synthetic strategy involves introducing the nitro group onto a pre-existing diarylamine backbone, such as 4-(2-toluidino)benzoic acid. This approach relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.

Selective Nitration Techniques

The nitration of aromatic compounds is typically achieved using a "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com

To achieve selective nitration and avoid the formation of multiple isomers or over-nitration, controlling the reaction conditions is critical. Temperature is a key parameter; nitration reactions are often conducted at low temperatures (e.g., 0-5 °C) to enhance selectivity and control the exothermic nature of the reaction. truman.eduyoutube.com The slow, portion-wise addition of the nitrating mixture to the substrate dissolved in sulfuric acid is a standard procedure to maintain temperature control. truman.eduyoutube.com After the reaction, the mixture is typically poured over ice water to precipitate the solid nitro-product. truman.edu

Influence of Existing Substituents on Nitration Regiochemistry

The position of electrophilic attack on a substituted benzene ring is determined by the electronic properties of the substituents already present. libretexts.orglumenlearning.com Substituents are classified as either activating (rate-enhancing) or deactivating (rate-retarding) and as ortho, para-directing or meta-directing. lumenlearning.commsu.edu

In the precursor molecule, 4-(2-toluidino)benzoic acid, the benzene ring bearing the functional groups has two key substituents:

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. youtube.comtruman.edumsu.edu

Secondary Amine (-NH-Ar): This group is strongly activating and an ortho, para-director due to the ability of the nitrogen lone pair to donate electron density to the ring via resonance. msu.edu

The powerful ortho, para-directing influence of the activating amino group dominates the weaker meta-directing effect of the deactivating carboxyl group. Therefore, the incoming electrophile (NO₂⁺) is directed to the positions ortho and para to the amino group. The para position is already occupied by the carboxylic acid. Of the two ortho positions (3 and 5), position 3 is also meta to the carboxylic acid group. This convergence of directing effects strongly favors nitration at the 3-position, leading to the desired product, this compound.

Table 3: Directing Effects of Substituents on the Benzoic Acid Ring

| Substituent | Position | Electronic Effect | Ring Reactivity | Directing Influence |

| -NH-(2-tolyl) | 4 | Electron-Donating (Resonance) | Activating | Ortho, Para |

| -COOH | 1 | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |

Carboxylic Acid Group Introduction Strategies (e.g., Oxidation of Methyl Groups)

A third synthetic pathway involves constructing the carboxylic acid functionality at a later stage, typically by oxidizing a methyl group on a suitable precursor. This route would start with a molecule like 4-(2-toluidino)-3-nitrotoluene and convert the methyl group to a carboxylic acid.

The oxidation of an alkyl group attached to an aromatic ring is a common method for preparing benzoic acids, provided the benzylic carbon has at least one hydrogen atom. youtube.com Several strong oxidizing agents can accomplish this transformation. ncert.nic.in

Common reagents for this oxidation include:

Potassium Permanganate (KMnO₄): Often used under alkaline or acidic conditions, followed by an acidic workup to protonate the carboxylate salt. youtube.comvedantu.com

Sodium Dichromate (Na₂Cr₂O₇) or Chromic Oxide (CrO₃): Typically used in the presence of sulfuric acid. ncert.nic.inorgsyn.org

Nitric Acid (HNO₃): Can be used to oxidize alkylbenzenes, sometimes in the presence of a vanadium catalyst, as seen in processes for preparing other nitrobenzoic acids. google.com

This strategy is widely employed in the synthesis of various substituted benzoic acids. For instance, p-nitrobenzoic acid is commercially prepared by the oxidation of p-nitrotoluene, and 2,4,6-trinitrobenzoic acid is prepared by oxidizing 2,4,6-trinitrotoluene (B92697) (TNT). orgsyn.orgwikipedia.orgwikipedia.org

Table 4: Common Oxidizing Agents for Converting Ar-CH₃ to Ar-COOH

| Reagent | Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Alkaline or Acidic, Heat | vedantu.com |

| Sodium Dichromate (Na₂Cr₂O₇) | H₂SO₄, Heat | orgsyn.org |

| Nitric Acid (HNO₃) / Vanadium(V) | H₂SO₄, Heat | google.com |

| Chromyl Chloride (CrO₂Cl₂) | Followed by hydrolysis (Etard Reaction) | ncert.nic.in |

Analogous Preparations of Related Nitrobenzoic Acid Derivatives

The synthetic methods described above are not limited to this compound but are broadly applicable to a wide range of related nitrobenzoic acid derivatives. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

For example, simple substituted nitrobenzoic acids are often prepared by the nitration of a substituted benzene followed by oxidation, or vice versa. The synthesis of m-nitrobenzoic acid is typically achieved by the nitration of benzoic acid, as the carboxyl group directs the incoming nitro group to the meta position. truman.eduorgsyn.org Conversely, p-nitrobenzoic acid is prepared by oxidizing the methyl group of p-nitrotoluene, which is easily made from the nitration of toluene. vedantu.com

The synthesis of more complex molecules often relies on coupling reactions. The preparation of 3-nitro-5-sulphamyl-4-(m-toluidino)-benzoic acid via a nucleophilic aromatic substitution reaction between a chlorinated benzoic acid and an aniline (B41778) is a prime example of building complexity through C-N bond formation. prepchem.com

Table 5: Examples of Syntheses for Analogous Nitrobenzoic Acids

| Compound | Precursor(s) | Key Transformation(s) | Reference |

| m-Nitrobenzoic acid | Benzoic acid | Electrophilic Nitration | youtube.comorgsyn.org |

| p-Nitrobenzoic acid | p-Nitrotoluene | Oxidation of Methyl Group | orgsyn.orgwikipedia.org |

| 2,4,6-Trinitrobenzoic acid | 2,4,6-Trinitrotoluene (TNT) | Oxidation of Methyl Group | wikipedia.org |

| 3-Nitro-4-methoxybenzoic acid | 4-Methoxybenzoic acid | Electrophilic Nitration | google.com |

| 3-Nitro-5-sulphamyl-4-(m-toluidino)-benzoic acid | 4-Chloro-3-nitro-5-sulphamyl-benzoic acid + m-Toluidine | Nucleophilic Aromatic Substitution | prepchem.com |

Reaction Condition Optimization and Process Development

The synthesis of this compound, an N-aryl anthranilic acid derivative, is commonly achieved via an Ullmann condensation or a related copper-catalyzed N-arylation reaction. This involves the coupling of a 4-halo-3-nitrobenzoic acid with 2-toluidine. The optimization of reaction conditions is paramount for maximizing yield and selectivity while minimizing reaction times and the formation of impurities.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is a critical parameter in the synthesis of diarylamine systems like this compound. The solvent must not only solubilize the reactants but also facilitate the catalytic cycle. High-boiling point, polar, aprotic solvents are frequently employed in traditional Ullmann reactions to achieve the necessary high temperatures. wikipedia.org Modern catalytic systems, however, may function effectively in a broader range of solvents under milder conditions.

Research into analogous copper-catalyzed amination reactions for other N-aryl anthranilic acids provides insight into potential solvent choices. The polarity and coordinating ability of the solvent can significantly influence the reaction rate and product yield.

Table 1: Influence of Different Solvents on Ullmann-Type Condensation Reactions

| Solvent | Typical Reaction Temperature (°C) | Observations in Analogous Syntheses | Reference(s) |

| Dimethylformamide (DMF) | >150 | Commonly used in traditional Ullmann reactions; effective at high temperatures. | wikipedia.org |

| N-Methyl-2-pyrrolidone (NMP) | >200 | A high-boiling polar solvent suitable for challenging coupling reactions. | wikipedia.org |

| 2-Ethoxyethanol | ~130 | Found to be an effective solvent in the copper-catalyzed amination of 2-bromobenzoic acids. organic-chemistry.org | organic-chemistry.org |

| Acetic Acid | Reflux | Demonstrated as the solvent of choice in the oxidation of acetophenone, indicating its utility in reactions of aromatic compounds. researchgate.net | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | ~100 | Used in nano-CuO catalyzed Ullmann etherification, suggesting applicability for N-arylation. mdpi.com | mdpi.com |

For the synthesis of this compound, the selection would involve balancing reactant solubility, the thermal stability of the catalyst, and the required reaction temperature to achieve efficient coupling.

Catalytic Systems and Their Mechanistic Roles

The Ullmann reaction has evolved from using stoichiometric amounts of copper powder to highly efficient catalytic systems. wikipedia.orgwikipedia.org These modern systems typically involve a copper(I) salt, such as copper(I) iodide (CuI), often in conjunction with a ligand to stabilize the catalytic species and facilitate the reaction. wikipedia.orgnih.gov

The proposed mechanism for these reactions generally involves a Cu(I) species as the active catalyst. researchgate.netorganic-chemistry.org One widely accepted pathway involves the formation of a copper(I) amide from the reaction of the amine (2-toluidine) with the Cu(I) catalyst. This intermediate then reacts with the aryl halide (4-halo-3-nitrobenzoic acid) in a nucleophilic substitution. wikipedia.org An alternative mechanism involves the oxidative addition of the aryl halide to the Cu(I) center to form a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org Ligands, such as diamines or amino acids, can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst. researchgate.netacs.org

Table 2: Common Catalytic Systems for Copper-Catalyzed N-Arylation Reactions

| Catalyst | Ligand | Mechanistic Role of System | Reference(s) |

| Copper Powder / Copper Bronze | None | Traditional system, often requiring stoichiometric amounts and high temperatures. | wikipedia.orgresearchgate.net |

| Copper(I) Iodide (CuI) | 1,10-Phenanthroline | Forms a soluble, reactive complex that facilitates the coupling at lower temperatures. | wikipedia.orgresearchgate.net |

| Copper(I) Iodide (CuI) | L-Proline | The amino acid acts as a ligand, accelerating the reaction, even for challenging substrates. wikipedia.org | wikipedia.org |

| Copper(I) Oxide (Cu₂O) / Copper Powder | None | A catalyst system used for the amination of 2-bromobenzoic acids. organic-chemistry.org | organic-chemistry.org |

| Nanocrystalline Copper(II) Oxide (CuO-NPs) | None | A heterogeneous catalyst that can be used under relatively mild conditions. mdpi.com | mdpi.com |

The presence of an electron-withdrawing nitro group on the benzoic acid ring activates the aryl halide, making it more susceptible to nucleophilic attack and facilitating the catalytic coupling. wikipedia.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a crucial factor controlling the rate of the Ullmann condensation. Classic Ullmann reactions often demanded very high temperatures, sometimes exceeding 210°C, to drive the reaction to completion. wikipedia.org However, the development of more sophisticated catalytic systems has enabled these reactions to be performed under significantly milder conditions. For instance, related copper-catalyzed aminations of halobenzoic acids have been successfully conducted at temperatures around 130°C. organic-chemistry.org A patent for a similar synthesis of a nitro-alkoxybenzoic acid describes a broad temperature range of 0-110°C. google.com

Pressure is less commonly a key variable for these liquid-phase reactions unless a reactant or solvent is particularly volatile at the reaction temperature. In some patented procedures, pressures of up to 2 MPa are mentioned, which likely serve to maintain a closed system and prevent the loss of volatile components when operating above the solvent's atmospheric boiling point. google.com

Table 3: Effect of Temperature on Analogous N-Arylation and Nitration Reactions

| Reaction Type | Temperature Range (°C) | Effect on Reaction | Reference(s) |

| Ullmann Etherification | 70 - 120 | Higher temperatures generally lead to better product outcomes. | mdpi.com |

| Amination of 2-bromobenzoic acid | 130 | Effective temperature for copper-catalyzed coupling. | organic-chemistry.org |

| Nitration of 4-alkoxybenzoic acid | 30 - 100 | Selective mono-nitration proceeds efficiently within this range. | google.com |

| Oxidation for acid synthesis | 0 - 110 | Broad range for oxidation step in a multi-step synthesis. | google.com |

Isolation and Purification Techniques for Complex Organic Syntheses

The workup and purification of this compound from the crude reaction mixture is a multi-step process designed to remove unreacted starting materials, the copper catalyst, and any side products. The carboxylic acid functionality of the target molecule is key to a common and effective purification strategy based on its acidic properties.

A typical purification protocol involves the following steps:

Acid-Base Extraction : The crude reaction mixture is treated with an aqueous basic solution, such as sodium carbonate or sodium hydroxide. The acidic product dissolves to form its water-soluble sodium salt, while non-acidic impurities (like unreacted 2-toluidine) remain insoluble and can be removed by filtration. orgsyn.org

Precipitation : The aqueous filtrate containing the sodium salt of the product is then acidified with a strong acid, such as hydrochloric acid. This re-protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid. orgsyn.org The pH must be carefully controlled to ensure complete precipitation. google.com

Filtration and Washing : The precipitated solid is collected by suction filtration. The solid cake is then washed with water to remove residual salts and any water-soluble impurities. orgsyn.orgresearchgate.net

Recrystallization : For higher purity, the crude solid is recrystallized from a suitable solvent. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For analogous N-aryl anthranilic acids and related compounds, solvents like ethanol, methanol (B129727), or mixtures thereof have been used successfully. researchgate.net This step is highly effective at removing closely related organic impurities.

Decolorization : If the product is colored by high molecular weight impurities, a decolorization step may be included. This typically involves dissolving the product in a suitable solvent and treating the solution with activated carbon before filtering and recrystallizing. google.com

This combination of chemical separation (acid-base extraction) and physical purification (recrystallization) is a robust method for obtaining high-purity this compound, suitable for subsequent applications.

Advanced Mechanistic Organic Chemistry of 3 Nitro 4 2 Toluidino Benzoic Acid

Reaction Mechanisms of the Aromatic Nitro Group

The reactivity of 3-Nitro-4-(2-toluidino)benzoic acid is significantly influenced by its aromatic nitro group. This strong electron-withdrawing group plays a crucial role in the molecule's chemical behavior, particularly in reduction reactions and its influence on the aromatic ring's electron density.

Reduction Pathways of Nitro to Amine Functionalities

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reduction is a six-electron process that proceeds sequentially through nitroso and N-hydroxylamino intermediates to form the final amine. byjus.com Various reagents and catalytic systems can achieve this transformation, with the choice often depending on the presence of other functional groups within the molecule.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method employs catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. It is a highly efficient method for converting nitro groups to amines.

Metal-Acid Systems: The use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic and widely used method for nitro group reduction. chemistrytalk.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Nickel or Rhodium complexes) can serve as a hydrogen source to reduce the nitro group. chemistrytalk.orgchemistrysteps.com

Sulfide (B99878) and Hydrosulfite Salts: Reagents such as sodium sulfide, hydrogen sulfide with a base, or sodium hydrosulfite can be used for the selective reduction of nitro groups, which is particularly useful in molecules with multiple nitro groups. chemistrysteps.com

For a molecule like this compound, which contains both a secondary amine and a carboxylic acid, the choice of reducing agent must be made carefully to ensure chemoselectivity. For instance, strong reducing agents might also affect the carboxylic acid group. However, methods like catalytic hydrogenation or using zinc powder with hydrazine glyoxylate (B1226380) are known to be selective for the nitro group in the presence of carboxylic acids. nih.gov

Table 1: Comparison of Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Advantages | Potential Considerations |

| H₂, Pd/C | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | High yield, clean reaction | Catalyst can be expensive, requires H₂ gas handling |

| Fe, HCl | Iron powder, Hydrochloric acid | Inexpensive, widely used | Requires stoichiometric metal, acidic workup |

| SnCl₂, HCl | Tin(II) chloride, Hydrochloric acid | Effective for many substrates | Tin waste products |

| Zn, Hydrazine Glyoxylate | Zinc powder, Hydrazine glyoxylate, RT | Selective, rapid, avoids strong acid nih.gov | Preparation of hydrazine glyoxylate |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or alcoholic solution | Mild, good for sensitive substrates | Often requires excess reagent |

Resonance and Inductive Effects on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is governed by the interplay of the electronic effects of its three substituents: the nitro group (-NO₂), the toluidino group (-NH-Ar), and the carboxylic acid group (-COOH). These effects can be broken down into inductive and resonance effects.

Inductive Effect: This is the transmission of charge through sigma bonds. The nitro and carboxyl groups are strongly electron-withdrawing due to the high electronegativity of their oxygen atoms. The nitrogen of the toluidino group is also electronegative, but its effect is more complex and often dominated by resonance.

Resonance Effect: This involves the delocalization of pi electrons across the aromatic system.

The nitro group is a powerful deactivating group, withdrawing electron density from the ring via resonance (a -R effect). It directs incoming electrophiles to the meta position relative to itself.

The toluidino group (an amino group) is a strong activating group, donating its lone pair of electrons into the ring via resonance (a +R effect). This increases the electron density on the ring, particularly at the ortho and para positions relative to the nitrogen. learncbse.in

The carboxylic acid group is a deactivating, meta-directing group due to both inductive and resonance electron withdrawal. numberanalytics.com

In this compound, the powerful electron-donating +R effect of the toluidino group at position 4 strongly activates the ring, counteracting the deactivating -R and -I effects of the nitro group at position 3 and the carboxyl group at position 1. The toluidino group directs electrophilic attack to its ortho and para positions. The position para to the amine is occupied by the carboxyl group. The two ortho positions are C-3 (occupied by the nitro group) and C-5. Therefore, the C-5 position is the most activated site for further electrophilic aromatic substitution. The nitro group, being strongly deactivating, makes the positions ortho and para to it (C-2, C-4, C-5) less electron-rich, but its effect is largely overridden by the activating toluidino group.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional center in the molecule, enabling a variety of important chemical transformations.

Esterification Reactions and Their Mechanisms

Aromatic carboxylic acids can be converted to esters, a reaction of significant industrial and synthetic importance. numberanalytics.com The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. chemistrytalk.orgwikipedia.org

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.comorganic-chemistry.org The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. byjus.com

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water). chemistrytalk.org

Elimination of Water: A molecule of water is eliminated, and a double bond is reformed between the carbon and the remaining oxygen.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. byjus.com

To favor the formation of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol or by removing the water as it is formed. organic-chemistry.org

Table 2: Conditions for Esterification of Nitrobenzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| 3-Nitrobenzoic Acid | Methanol (B129727) | H₂SO₄ | Reflux for 1 hour | Methyl 3-nitrobenzoate | organic-chemistry.org |

| 4-Nitrobenzoic Acid | Methanol | Polyfluoroalkanesulfonic acid | 60-120 °C | Methyl 4-nitrobenzoate (B1230335) | oup.com |

| Nitrobenzoic Acid | Glycerol (B35011) | Toluene (B28343) sulphonic acid | >100 °C, azeotropic removal of water | Glycerol mono-nitrobenzoate | libretexts.org |

| Benzoic Acid Derivatives | Various Alcohols | Carbonyldiimidazole (CDI) | THF, Reflux | Corresponding Esters | organic-chemistry.org |

Amide Formation with Amines

The reaction of a carboxylic acid with an amine to form an amide bond is central to peptide synthesis and the creation of many pharmaceuticals and polymers. Direct reaction of a carboxylic acid and an amine is generally unfavorable as the acid-base reaction to form a salt is much faster. Therefore, the carboxylic acid must first be "activated". khanacademy.org

One of the most common methods involves the use of a coupling reagent, such as a carbodiimide (B86325). Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. nih.govwikipedia.org

The general mechanism for carbodiimide-mediated amide formation is as follows:

Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.org

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate. This step forms a tetrahedral intermediate.

Rearrangement and Product Formation: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org

An undesirable side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be minimized by adding reagents like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine to form the desired amide.

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing it as carbon dioxide (CO₂). wikipedia.org The decarboxylation of simple aromatic carboxylic acids is generally difficult and requires high temperatures. numberanalytics.com However, the reaction is facilitated by the presence of strong electron-withdrawing groups at the ortho or para positions, which can stabilize the carbanion intermediate formed upon CO₂ loss. wikipedia.org

For this compound, the nitro group is at the meta position relative to the point of C-C bond cleavage, which does not provide direct resonance stabilization to the potential carbanion intermediate. The reaction would likely require harsh conditions, such as heating at high temperatures (e.g., 210-250°C) in a high-boiling solvent like glycerol. oup.com The mechanism for such thermal decarboxylations is often proposed to proceed via a unimolecular Sₑ1 mechanism, where the protonated carboxylic acid loses CO₂ to form an aryl cation, which is then quenched. oup.com

Recent advances have shown that decarboxylation can be achieved under milder conditions using transition metal catalysts (e.g., copper, palladium, rhodium) or via photoredox catalysis. nih.govnih.gov For example, copper-catalyzed decarboxylative reactions can proceed at much lower temperatures. nih.gov These methods typically involve the formation of a metal-carboxylate complex, followed by decarboxylation to generate an organometallic intermediate that can then be functionalized or protonated.

Chemical Transformations Involving the Secondary Aryl Amine Moiety

The secondary aryl amine in this compound is a key functional group, participating in a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the substituents on both aromatic rings.

Acylation Reactions

The secondary amine of this compound can undergo acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives (amides). This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the stable amide product.

The rate and feasibility of this reaction are influenced by the nucleophilicity of the secondary amine. In this compound, the presence of the strongly electron-withdrawing nitro group on the same ring as the amine linkage reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to an unsubstituted diphenylamine (B1679370). However, the reaction can still be driven to completion, often requiring a base to neutralize the acid byproduct and shift the equilibrium towards the product. The choice of base is crucial; a non-nucleophilic, sterically hindered base like pyridine (B92270) or triethylamine (B128534) is often employed to avoid competition with the acylation reaction.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-Acetyl-3-nitro-4-(2-toluidino)benzoic acid | Inert solvent (e.g., DCM, THF), presence of a tertiary amine base (e.g., triethylamine, pyridine) |

| Acetic Anhydride | N-Acetyl-3-nitro-4-(2-toluidino)benzoic acid | Can be performed with or without a catalyst; may require heating |

| Benzoyl Chloride | N-Benzoyl-3-nitro-4-(2-toluidino)benzoic acid | Inert solvent, tertiary amine base |

Condensation Reactions (e.g., Schiff Base Formation)

Secondary amines, such as the one in this compound, can react with aldehydes and ketones. However, unlike primary amines which form Schiff bases (imines), secondary amines typically form enamines. youtube.com The reaction of a secondary amine with an aldehyde or ketone first forms a carbinolamine intermediate. This intermediate cannot simply lose a molecule of water to form a C=N double bond as there is no second proton on the nitrogen to be eliminated. Instead, under acidic conditions, a proton is removed from an adjacent carbon atom, leading to the formation of a C=C double bond, resulting in an enamine.

For this compound, a condensation reaction with an aldehyde or ketone would be expected to yield an enamine derivative. The reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. The electron-withdrawing nature of the substituents on the aromatic rings would likely influence the stability and reactivity of the resulting enamine.

| Carbonyl Compound | Expected Product | General Conditions |

| Benzaldehyde | Enamine of this compound and Benzaldehyde | Acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water |

| Acetone | Enamine of this compound and Acetone | Acid catalyst, azeotropic removal of water |

This table illustrates expected condensation reactions based on the known reactivity of secondary amines. Specific experimental verification for this compound was not found in the reviewed literature.

Interplay of Substituents on Aromatic Ring Electrophilic/Nucleophilic Behavior

The reactivity of the two aromatic rings in this compound towards electrophilic and nucleophilic attack is a complex interplay of the electronic effects of the various substituents.

The benzoic acid ring is substituted with a strongly deactivating, meta-directing nitro group (-NO2) and a deactivating, meta-directing carboxylic acid group (-COOH). The secondary amine bridge, the toluidino group, is an activating, ortho-, para-directing group. The combined effect of the nitro and carboxylic acid groups makes this ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the position meta to both the nitro and carboxyl groups (C5). Conversely, the high degree of electron deficiency makes this ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the powerful electron-withdrawing nitro group.

The tolyl ring is substituted with an activating, ortho-, para-directing methyl group (-CH3) and the secondary amine bridge, which is also activating and ortho-, para-directing. Therefore, this ring is significantly more electron-rich and activated towards electrophilic aromatic substitution compared to the benzoic acid ring. Electrophilic attack would be directed to the positions ortho and para to the strongly activating amino group and ortho to the methyl group. Steric hindrance from the other ring and the methyl group would likely influence the regioselectivity of such a reaction.

| Ring | Substituents | Overall Electronic Character | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| Benzoic acid ring | -NO2 (strong deactivator), -COOH (deactivator), -NH- (activator) | Electron-deficient | Highly deactivated | Activated for nucleophilic aromatic substitution |

| Tolyl ring | -CH3 (activator), -NH- (activator) | Electron-rich | Activated | Deactivated |

Stereochemical Considerations in Reactions

The structure of this compound, being an unsymmetrical diarylamine, introduces the possibility of atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov In diarylamines, restricted rotation around the C-N bonds can lead to stable, isolable enantiomers if the steric hindrance provided by the substituents is sufficiently large.

In the case of this compound, the substituents ortho to the C-N bond on the benzoic acid ring is a nitro group, and on the tolyl ring is a methyl group. While not as sterically demanding as tertiary butyl groups often seen in studies of stable atropisomers, the combination of the ortho-nitro and ortho-methyl groups, along with the other substituents, could create a significant barrier to rotation around the C-N bonds. Studies on substituted diarylamines have shown that even tri-ortho-substituted systems can exhibit atropisomerism. bris.ac.uknih.gov

The existence of stable atropisomers would have significant implications for the reactions of this compound. Reactions at a remote site from the chiral axis could proceed without affecting the stereochemistry, while reactions involving the amine or the ortho substituents could potentially lead to racemization or diastereoselective transformations. The conformational preference of the molecule, dictated by the steric and electronic interactions of the substituents, would also play a crucial role in determining the transition state energies of its reactions. While specific studies on the atropisomerism of this compound are not available in the searched literature, the structural features warrant consideration of this stereochemical phenomenon in any detailed mechanistic analysis.

Computational Chemical Studies of 3 Nitro 4 2 Toluidino Benzoic Acid

Quantum Chemical Calculations for Molecular Structure Determination

The foundation of understanding a molecule's behavior lies in determining its most stable three-dimensional arrangement, known as the optimized geometry. Quantum chemical calculations are instrumental in achieving this by finding the minimum energy conformation of the molecule.

Density Functional Theory (DFT) for Geometry Optimization.

Density Functional Theory (DFT) has emerged as a leading method for the geometry optimization of molecular structures. This approach is rooted in the principle that the energy of a molecule can be determined from its electron density. By systematically varying the positions of the atoms and calculating the corresponding energy, DFT methods can identify the geometry that corresponds to the lowest energy state. For a molecule like 3-Nitro-4-(2-toluidino)benzoic acid, this process would involve complex calculations to account for the interactions between all the electrons and atomic nuclei, ultimately yielding the most probable bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for subsequent analyses of the molecule's electronic structure and reactivity.

Basis Set Selection and Level of Theory Considerations.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to represent the atomic orbitals of the electrons in the molecule. Larger and more complex basis sets, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or the Dunning-style correlation-consistent basis sets, provide a more accurate description of the electron distribution but at a higher computational cost.

The level of theory refers to the specific DFT functional used, such as B3LYP or PBE0, which approximates the exchange-correlation energy—a key component of the total energy. The selection of an appropriate combination of basis set and level of theory is a critical step in computational studies to ensure a balance between accuracy and computational feasibility. For a molecule with diverse functional groups like this compound, which contains a nitro group, a carboxylic acid, and a secondary amine, a robust basis set and a reliable functional are necessary to accurately model its geometry and electronic properties.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps).

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal which functional groups are most involved in electron donation and acceptance.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

| HOMO-LUMO Gap (ΔE) | Data not available in published literature |

Molecular Electrostatic Potential (MEP) Surface Mapping.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red colors signify regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors denote areas of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent regions of neutral or near-neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them potential sites for interaction with electrophiles. The hydrogen atom of the carboxylic acid and the N-H group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Atomic Charge Distribution and Reactivity Sites.

Analyzing the distribution of partial atomic charges throughout the molecule offers a quantitative measure of its polarity and can pinpoint reactive sites. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate these charges. Atoms with significant negative charges are identified as nucleophilic centers, while those with significant positive charges are electrophilic centers. This information complements the insights gained from FMO and MEP analyses, providing a more detailed picture of the molecule's reactivity. For this compound, determining the atomic charges would quantify the electron-withdrawing effects of the nitro group and the carboxylic acid, and the electron-donating nature of the toluidino group, on the aromatic rings.

Table 2: Calculated Atomic Charges

| Atom | Charge (e) |

| Specific atom data not available in published literature | Data not available |

Spectroscopic Property Predictions

Computational methods allow for the a priori prediction of spectroscopic data, which is invaluable for structural elucidation and for interpreting experimental results.

The vibrational spectrum of a molecule, observed through Infrared (IR) and Raman spectroscopy, is a unique fingerprint determined by its structure and bonding. Density Functional Theory (DFT) calculations are commonly employed to predict these spectra. nih.gov For this compound, a full geometry optimization would first be performed, typically using a method like B3LYP with a basis set such as 6-31G(d,p), to find the molecule's lowest energy structure. nih.gov Following optimization, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. nih.gov

These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. nih.gov Key vibrational modes for this molecule would include the O-H stretching of the carboxylic acid group, which is often observed as a broad band in the IR spectrum, and the characteristic C=O stretching frequency. nih.govresearchgate.net Other significant vibrations include the symmetric and asymmetric stretching modes of the nitro (NO₂) group, N-H stretching and bending modes from the toluidino linkage, C-H stretching from the aromatic rings and the methyl group, and various skeletal vibrations of the benzene (B151609) rings. nih.govresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data for related molecules. nih.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents representative frequency ranges based on computational studies of similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3200-2800 (broad) |

| Carboxylic Acid | C=O Stretch | 1755-1700 |

| Nitro Group | NO₂ Asymmetric Stretch | 1550-1520 |

| Nitro Group | NO₂ Symmetric Stretch | 1360-1340 |

| Amine | N-H Stretch | 3400-3300 |

| Aromatic Rings | C-H Stretch | 3100-3000 |

| Methyl Group | C-H Stretch | 2980-2870 |

NMR spectroscopy is a cornerstone technique for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. mdpi.comnih.govyoutube.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors at a selected level of theory, such as DFT (B3LYP) or Hartree-Fock (HF). mdpi.comnih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted ¹H NMR spectrum would show distinct signals for the carboxylic acid proton (highly deshielded), the N-H proton, and the protons on the two aromatic rings, with their specific shifts influenced by the electronic effects of the nitro, carboxylic acid, and methyl substituents. Similarly, the ¹³C NMR spectrum would show signals for the carbonyl carbon, the carbons attached to the nitro and amino groups, and the remaining aromatic and methyl carbons. conicet.gov.ar Comparing these theoretical spectra with experimental data is a powerful method for confirming the molecular structure. conicet.gov.arrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents representative chemical shifts (δ, ppm) relative to TMS, based on GIAO calculations and data from analogous structures.

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| COOH | 11.0 - 13.0 |

| N-H | 9.0 - 10.0 |

| Aromatic H | 6.5 - 8.5 |

| CH₃ | 2.2 - 2.5 |

| ¹³C NMR | |

| C=O | 165 - 170 |

| Aromatic C | 110 - 150 |

| CH₃ | 15 - 20 |

Simulation of Reaction Pathways and Transition States

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the underlying mechanism. nih.gov This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov For the synthesis of this compound, a likely pathway is the nucleophilic aromatic substitution of a halogen (e.g., fluorine or chlorine) from 4-halo-3-nitrobenzoic acid by 2-toluidine.

Using DFT methods, the potential energy surface of this reaction can be explored to locate the transition state structure. nih.gov The calculation involves determining the geometry of the transition state and its associated energy, which represents the activation energy barrier for the reaction (often expressed as the Gibbs free energy of activation, ΔG‡). nih.govnih.gov Analysis of the transition state's geometry reveals the extent of bond-forming and bond-breaking at the peak of the energy barrier. researchgate.net Such simulations can confirm whether the reaction proceeds in a single step or through a multi-step mechanism involving intermediates, like a Meisenheimer complex in this case. rsc.org These mechanistic insights are fundamental to optimizing reaction conditions and understanding reactivity. nih.govnih.gov

Conformational Analysis and Energy Minima Exploration

The three-dimensional shape, or conformation, of a molecule is critical to its properties and interactions. This compound has several rotatable bonds, including the C-N bond linking the two aromatic rings and the bonds associated with the carboxylic acid group. This flexibility means the molecule can exist in multiple conformations.

Conformational analysis is performed computationally by systematically rotating these key dihedral angles and calculating the energy of each resulting structure, a process known as a potential energy surface (PES) scan. q-chem.com This scan helps to identify all possible low-energy conformations (local minima) and the energy barriers between them. Following the initial scan, the geometries of the identified low-energy conformers are fully optimized to find the precise energy minima. q-chem.com The structure with the absolute lowest energy is the global minimum and represents the most stable conformation of the molecule in the gas phase. researchgate.net For this molecule, steric hindrance between the ortho-substituted groups on the two rings will likely force them to be non-coplanar to minimize repulsive interactions, a key feature that would be revealed by conformational analysis. researchgate.net

Thermochemical and Thermodynamic Property Estimations

Computational methods can accurately estimate key thermochemical and thermodynamic properties, providing insight into the molecule's stability and energy content. mdpi.com High-level composite methods, such as the G3MP2B3 theory, are often used to calculate the gas-phase standard molar enthalpy of formation (ΔfH°(g)). mdpi.com This value represents the energy change when one mole of the compound is formed from its constituent elements in their standard states.

Other important thermodynamic quantities, such as the standard molar Gibbs free energy of formation (ΔfG°) and entropy (S°), can also be computed. mdpi.com The Gibbs free energy is particularly important as it determines the thermodynamic stability of a molecule under standard conditions. mdpi.com By comparing the Gibbs free energy of formation for different isomers or related compounds, their relative stabilities can be ranked. These computational predictions are invaluable, especially for energetic materials or when experimental measurements are difficult to obtain. mdpi.comnih.gov

Table 3: Estimated Thermochemical and Thermodynamic Properties for this compound This table presents representative values based on computational methodologies applied to similar aromatic nitro compounds.

| Property | Symbol | Estimated Value | Units |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -250 to -200 | kJ·mol⁻¹ |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | -80 to -40 | kJ·mol⁻¹ |

| Standard Entropy (gas) | S°(g) | 450 - 500 | J·mol⁻¹·K⁻¹ |

Structural Elucidation and Solid State Chemistry of 3 Nitro 4 2 Toluidino Benzoic Acid

Single-Crystal X-ray Diffraction Analysis

This section would have detailed the definitive molecular structure as determined by X-ray crystallography.

Determination of Molecular Conformation and Bond Geometries

Without experimental data, a conclusive description of the molecule's conformation, including the dihedral angles between the two aromatic rings and the precise bond lengths and angles of the nitro and carboxylic acid functional groups, cannot be generated.

Analysis of Crystal Packing Motifs and Unit Cell Parameters

Information regarding the crystal system, space group, and the dimensions of the unit cell is currently unknown. This data is crucial for understanding how individual molecules of 3-Nitro-4-(2-toluidino)benzoic acid arrange themselves to form the crystalline solid.

Quantitative Assessment of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method that relies on crystallographic information files (CIFs) generated from X-ray diffraction experiments. The absence of this foundational data precludes any quantitative analysis of intermolecular interactions.

Polymorphism and Crystallization Studies

Exploration of Different Crystalline Forms and Their Stability

Investigations into polymorphism, the ability of a compound to exist in multiple crystalline forms, require extensive crystallization experiments and characterization, typically including X-ray diffraction. No such studies have been reported for this compound.

Further research involving the synthesis of single crystals and subsequent X-ray diffraction analysis is necessary to provide the data required for the comprehensive structural elucidation outlined above.

Influence of Crystallization Conditions on Solid-State Structure

The ability of a compound to exist in more than one crystal form, known as polymorphism, is a critical aspect of solid-state chemistry. Different polymorphs of a substance can exhibit varied physicochemical properties, including solubility, melting point, and stability. The formation of a specific polymorph is highly dependent on the conditions of crystallization.

For aromatic carboxylic acids, and particularly for derivatives of N-phenylanthranilic acid (fenamates), the choice of solvent is a key factor in determining the resulting solid-state structure. Solvents can influence the nucleation and growth of crystals by interacting with the solute molecules in different ways, primarily through hydrogen bonding and polarity. For example, studies on the related compound mefenamic acid have shown that crystallization from various solvents like ethanol, acetone, and dimethylformamide (DMF) can yield different polymorphic forms. nih.govnist.govrasayanjournal.co.in It is reasonable to hypothesize that this compound would exhibit similar behavior.

Factors that would likely influence its crystallization and potential polymorphism include:

Solvent Polarity and Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) versus aprotic solvents (e.g., acetone, ethyl acetate) could lead to different hydrogen bonding patterns in the solid state.

Rate of Crystallization: Slow evaporation of a solvent typically favors the growth of the most thermodynamically stable polymorph, whereas rapid cooling or precipitation might yield a metastable form. mdpi.com

Temperature: The relative stability of different polymorphs can be temperature-dependent, with transformations from one form to another occurring at specific temperatures. mdpi.com

Without experimental data, it is impossible to construct a data table of crystallographic information for different polymorphs of this compound. Research in this area would require a systematic polymorph screen, where the compound is crystallized from a diverse range of solvents under various conditions and the resulting solids are analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Tautomerism and Proton Transfer Dynamics in the Solid State

Tautomerism involves the migration of a proton, often accompanied by a switch of a single bond and adjacent double bond. In the case of this compound, the potential for tautomerism exists, particularly involving the carboxylic acid group and the secondary amine bridge.

The most common form of proton transfer in the solid state for carboxylic acids is the formation of hydrogen-bonded dimers. In these structures, the carboxylic acid proton of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a characteristic cyclic motif. researchgate.net

A more dynamic process is intramolecular proton transfer. For this compound, this could theoretically occur between the carboxylic acid proton and the amine nitrogen, or even one of the oxygen atoms of the nitro group, to form a zwitterionic tautomer. The presence and stability of such a tautomer in the solid state would depend on the energetic favorability of this proton transfer. The acidity of the carboxylic acid proton (pKa) and the basicity of the nitrogen atom are key determinants. The electron-withdrawing nature of the nitro group would increase the acidity of the carboxylic proton, potentially making such a transfer more plausible than in unsubstituted analogues.

Spectroscopic techniques are essential for investigating these dynamics:

Variable-Temperature Solid-State NMR (ssNMR): This can be used to probe the local environment of the proton and other nuclei (¹³C, ¹⁵N) to detect the presence of different tautomeric forms or dynamic proton exchange.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the C=O, O-H, and N-H bonds are sensitive to their bonding environment. Changes in these frequencies with temperature or upon crystallization in different forms can indicate the nature of the hydrogen bonding and any proton transfer events.

Currently, there are no published studies detailing the tautomeric behavior or proton transfer dynamics for this compound in the solid state. Such research would provide fundamental insights into its molecular structure and reactivity.

Supramolecular Chemistry and Non Covalent Interactions of 3 Nitro 4 2 Toluidino Benzoic Acid

Design and Characterization of Hydrogen-Bonded Supramolecular Synthonsnih.gov

Supramolecular synthons are structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. For 3-Nitro-4-(2-toluidino)benzoic acid, the primary synthons are established through hydrogen bonding involving the carboxylic acid, nitro, and amine functional groups.

A prevalent and robust supramolecular synthon in carboxylic acids is the formation of hydrogen-bonded dimers. In many crystal structures of benzoic acid derivatives, the carboxylic acid groups of two molecules interact via a pair of O-H⋯O hydrogen bonds, creating a characteristic R2²(8) ring motif. researchgate.netnih.gov This head-to-tail dimeric assembly is a highly predictable and stable interaction. researchgate.net For instance, in the crystal structures of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, intermolecular hydrogen bonding results in the formation of such head-to-tail dimers. researchgate.net Similarly, in the cocrystal of 4-aminobenzoic acid and 3,5-dinitrobenzoic acid, hydrogen bonding between the acid groups leads to a cyclic heterodimer. osti.gov This dimerization is a fundamental aspect of the supramolecular assembly of many carboxylic acids. nih.gov

| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| 4-nitro-2-(trifluoromethyl)benzoic acid | O-H⋯O | 2.7042 (14) | researchgate.net |

| 4-nitro-3-(trifluoromethyl)benzoic acid | O-H⋯O | 2.6337 (16) | researchgate.net |

| 4-aminobenzoic acid and 3,5-dinitrobenzoic acid cocrystal | O-H⋯O | Not specified | osti.gov |

The nitro group, with its electronegative oxygen atoms, can function as a hydrogen bond acceptor. This interaction plays a significant role in stabilizing the crystal packing. In various nitro-substituted compounds, the nitro group participates in hydrogen bonds with suitable donors, such as N-H or even C-H groups. researchgate.netnih.gov For example, in a co-crystal of p-nitrobenzoic acid and a diamide, amide-N-H⋯O(nitro) hydrogen bonds link molecules into supramolecular ladders. nih.gov The ability of the nitro group to accept hydrogen bonds contributes to the formation of extended networks in the solid state. osti.govuchile.cl

| Compound | Interaction Type | Resulting Motif | Reference |

| 4-ethyl-amino-3-nitro-benzoic acid | Intramolecular N-H⋯O | S(6) ring | nih.gov |

| 4-tert-butyl-amino-3-nitro-benzoic acid | Intramolecular N-H⋯O | S(6) ring | nih.gov |

Formation of Extended Supramolecular Architecturesfishersci.com

The interplay of the aforementioned hydrogen-bonded synthons and other non-covalent forces, such as aromatic stacking, leads to the formation of well-defined, higher-order supramolecular structures.

The combination of carboxylic acid dimerization and other hydrogen bonds can lead to the formation of one-dimensional (1D) chains or two-dimensional (2D) networks. For instance, if the carboxylic acid dimers are further linked by other hydrogen bonds, such as those involving the nitro or amine groups, extended chains can be formed. These chains can then be interconnected to form 2D sheets. In the cocrystal of 4-aminobenzoic acid and 3,5-dinitrobenzoic acid, heterodimers are organized into 2D polar arrays through hydrogen bonding between the amine and nitro groups. osti.gov Similarly, in other systems, a combination of hydrogen bonds can link molecules into sheets. uchile.clelsevierpure.com

| Interaction Type | Contributing Factors | Effect on Supramolecular Structure | Reference |

| π-π Stacking | Electron-withdrawing/donating groups on aromatic rings | Stabilization of crystal packing, formation of 3D architectures | nih.govnih.govnih.gov |

Co-crystallization with Complementary Molecular Building Blocks

Without experimental data, it is impossible to detail any successful or attempted co-crystallization of this compound with other molecular components. This includes information on the resulting crystal structures, the specific non-covalent interactions at play (e.g., hydrogen-bonded synthons), and any modification of the compound's physicochemical properties upon co-crystallization.

Molecular Recognition Studies in Host-Guest Chemistry Contexts

Similarly, there is no available information on the use of this compound as either a host or a guest molecule in molecular recognition studies. Such research would typically involve investigating the compound's ability to selectively bind with other molecules through non-covalent forces, and no such studies have been published.

Until research on this compound is conducted and published in peer-reviewed literature, a detailed scientific article on its supramolecular behavior cannot be accurately generated.

Synthesis and Reactivity of Derivatives of 3 Nitro 4 2 Toluidino Benzoic Acid

Systematic Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions to form esters, amides, salts, and metal complexes.

Ester and Amide Derivatives

The synthesis of ester and amide derivatives of nitrobenzoic acids is a well-established area of organic synthesis.